molecular formula C10H14N4O2S B2841391 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1798676-27-3

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2841391
CAS No.: 1798676-27-3
M. Wt: 254.31
InChI Key: ZRZUQNBNCQMRKN-UHFFFAOYSA-N
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Description

The 1H-imidazo[1,2-b]pyrazole scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications . It has attracted much attention due to its diverse and very useful bioactivities, such as antimicrobial, anticancer, and anti-inflammatory .


Synthesis Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold is a condensed five-membered N-heterocycle . It can also be considered as a potential non-classical isostere of indole .


Chemical Reactions Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can undergo a fragmentation of the pyrazole ring, giving access to push–pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antibacterial and Antifungal Activities : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial and antifungal properties. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, certain imidazo[1,2-b]pyridazin-6-yl derivatives demonstrated significant anti-asthmatic activity, showcasing their potential in asthma management (Kuwahara et al., 1996).

  • Cancer Research : Compounds with the imidazo[1,2-a]pyridine core have been synthesized as potential antiulcer agents, showing promise in research targeting cancer-related pathways (Starrett et al., 1989). Moreover, derivatives of imidazo[1,2-a]pyrazine have been investigated for their anticancer properties, indicating their applicability in cancer treatment strategies (Temple et al., 1987).

  • Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides have been studied for their cardiac electrophysiological activity, offering insights into the development of new cardiac therapies (Morgan et al., 1990).

  • Heterocyclic Compound Synthesis : Efficient synthesis techniques for imidazo[1,2-b]pyrazole derivatives highlight the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Babariya & Naliapara, 2017).

Multifunctional Applications

  • Antioxidant, Analgesic, and Anti-inflammatory Properties : Research on celecoxib derivatives, including those related to imidazo[1,2-b]pyrazole structures, has unveiled their anti-inflammatory, analgesic, antioxidant, and potential anticancer activities. These findings suggest the broad therapeutic potential of these compounds across various medical conditions (Küçükgüzel et al., 2013).

  • Enzyme Inhibition and Molecular Docking Studies : Novel tribenzylaminobenzolsulphonylimine-based compounds have been developed for their antidiabetic, anticancer, anticholinergic activities, and their interactions with biological molecules have been explored through molecular docking studies, demonstrating their potential as multifunctional pharmaceutical agents (Mamedova et al., 2019).

Future Directions

The 1H-imidazo[1,2-b]pyrazole scaffold has potential for further exploration in the development of new drugs due to its diverse bioactivities . More research is needed to fully understand its potential applications and mechanisms of action.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c15-17(16,9-1-2-9)12-5-6-13-7-8-14-10(13)3-4-11-14/h3-4,7-9,12H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZUQNBNCQMRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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